molecular formula C8H11NO3 B2945130 Methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate CAS No. 2378501-52-9

Methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate

Cat. No. B2945130
CAS RN: 2378501-52-9
M. Wt: 169.18
InChI Key: OKNONHMNNKQFCN-UHFFFAOYSA-N
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Description

Methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate, commonly known as OTAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OTAC belongs to the family of azepine derivatives, and its chemical structure consists of a seven-membered ring containing a carbonyl group and a methyl ester.

Scientific Research Applications

Practical Synthesis of CCR5 Antagonists

Researchers developed a practical method for synthesizing an orally active CCR5 antagonist using Methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, demonstrating its utility in the synthesis of complex molecules with potential applications in treating diseases like HIV (Ikemoto et al., 2005).

Hydrogen-Bonded Assembly in Chemical Structures

A study on benzazepine derivatives revealed insights into the hydrogen-bonded assembly of molecules, showcasing the structural diversity achievable through different reactions and the potential for developing new materials or pharmaceuticals (Guerrero et al., 2014).

Antitubercular Activity

A series of tetrahydropyrimidine derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. This highlights the chemical's role in developing new therapeutic agents (Venugopala et al., 2016).

Ring Expansion and Rearrangement Studies

Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate's rearrangement to give derivatives of Methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate shows the versatility of this chemical in synthesizing diverse molecular structures (Bullock et al., 1972).

Synthesis of Oxime Ethers and Antifungal Activity

Research on the synthesis of oxime ethers of oxiconazole and their evaluation for antifungal activities against Candida strains showcased the compound's application in developing antifungal agents (Rossello et al., 2002).

properties

IUPAC Name

methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-12-8(11)6-4-2-3-5-9-7(6)10/h4H,2-3,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNONHMNNKQFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-oxo-1,2,3,4-tetrahydroazepine-6-carboxylate

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